2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOPRJMRLPILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrazole moiety in the compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways. The pyrrolidine ring can interact with proteins that have binding sites for proline or proline derivatives, potentially affecting protein folding and stability. Additionally, the chloroethanone group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, potentially leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. For example, the pyrazole moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. The chloroethanone group can react with nucleophilic residues, resulting in covalent modification of enzymes and altering their activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cell death, organ damage, and systemic toxicity[14][14]. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups or other modifications to the compound. These metabolic transformations can alter the compound’s activity, stability, and toxicity. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy production.
Biological Activity
2-Chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 189.64 g/mol
- Melting Point : Data not available
- Solubility : Soluble in organic solvents
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, particularly those containing pyrazole moieties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
2. Cytotoxic Effects
In vitro studies indicate that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .
3. Androgen Receptor Modulation
Research indicates that related compounds serve as selective androgen receptor modulators (SARMs), suggesting potential applications in treating conditions related to androgen deficiency . This modulation can influence muscle growth and fat loss, making it a candidate for therapeutic use in muscle-wasting diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Research Findings
A comprehensive review of literature reveals that the biological activities of pyrazole-containing compounds extend beyond antimicrobial properties to include anticancer effects and hormonal modulation:
Antimicrobial Studies
Research has demonstrated that the introduction of halogen atoms in the structure significantly enhances antimicrobial activity. For example, halogenated pyrrolidine derivatives were effective against resistant bacterial strains, providing a basis for further development into new antibiotics .
Anticancer Properties
The cytotoxic effects observed in various studies suggest that these compounds can be further explored for their potential as anticancer agents. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in drug development .
Scientific Research Applications
Androgen Receptor Modulation
One of the most notable applications of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in specific tissues, which can lead to beneficial effects such as muscle growth and fat loss without the side effects associated with traditional anabolic steroids. Research indicates that compounds similar to 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one exhibit potential in treating conditions related to androgen deficiency, such as muscle wasting and osteoporosis .
Cancer Treatment
The compound has been studied for its potential in treating androgen-dependent cancers , particularly prostate cancer. As an androgen receptor antagonist, it may help inhibit cancer cell proliferation by blocking the action of testosterone and other androgens that promote tumor growth .
Neuroprotective Effects
Recent studies suggest that pyrazole derivatives, including this compound, may possess neuroprotective properties. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues . This opens avenues for research into treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in various biological assays:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one with structurally related compounds from the evidence:
Key Observations:
Structural Complexity vs. The absence of bulky substituents (e.g., oxadiazole in or boronate in ) may improve solubility compared to higher-molecular-weight derivatives.
Biological Relevance: Pyrazole-containing compounds (e.g., and ) are frequently associated with kinase inhibition or anticancer activity. The target compound’s pyrazole and chloroethanone motifs align with TRK kinase inhibitor scaffolds (see ) . The hydroxyl group could mimic natural product pharmacophores, as seen in pseudo-natural product libraries () .
Synthetic Utility :
- Compared to boronate-containing derivatives , the target compound lacks cross-coupling functionality but may serve as a precursor for halogen-exchange reactions.
Preparation Methods
General Strategy
The preparation typically involves:
- Formation of the pyrrolidine intermediate bearing the 3-hydroxy and 4-(1H-pyrazol-1-yl) substituents.
- Subsequent acylation with a chloroacetyl chloride or equivalent reagent to introduce the 2-chloro ethanone moiety.
This approach is consistent with common synthetic methodologies for related pyrazole-containing ethanone derivatives reported in patent literature and academic research.
Preparation of Pyrrolidine Intermediate
- The pyrrolidine ring functionalized with hydroxy and pyrazolyl groups can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives and hydroxy-substituted pyrrolidines.
- Pyrazole derivatives are often introduced by nucleophilic substitution at suitable leaving groups or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) involving pyrazole boronate esters and heteroaryl halides.
Detailed Reaction Conditions and Examples
Research Findings and Optimization Notes
- Catalysts and Bases: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) complexes are effective for cross-coupling steps.
- Solvent Choice: Polar aprotic solvents (DMF, 1,4-dioxane) are preferred for coupling reactions; dichloromethane or ethanol are suitable for acylation steps.
- Temperature Control: Mild temperatures (25°C) favor coupling reactions, while reflux conditions enhance acylation efficiency without significant side reactions.
- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is effective for isolating the target compound with high purity.
- Yield and Purity: Reported yields are generally good (>70%) with purity ≥95% achievable by standard purification protocols.
Summary Table of Preparation Methods
Additional Notes
- The synthetic route is adaptable for analogs with different substituents on the pyrazole or pyrrolidine rings, allowing medicinal chemistry optimization.
- The key challenge lies in maintaining stereochemical integrity during hydroxy substitution and avoiding side reactions during acylation.
- The use of protecting groups (e.g., BOC) on nitrogen atoms may be employed to improve selectivity during multi-step synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodology : Use a Mannich reaction or nucleophilic substitution to introduce the pyrrolidine-pyrazole moiety. Key steps include refluxing with dichloromethane or xylene (8–48 hours), followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol . Optimize yields by adjusting stoichiometry, temperature (–20°C to reflux), and catalysts (e.g., triethylamine) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Validate with NMR (¹H/¹³C) to confirm substituent positions and FTIR for functional groups (e.g., carbonyl at ~1700 cm⁻¹). Compare experimental data with computational simulations (DFT) for bond-length/angle consistency .
Q. What analytical techniques are suitable for assessing purity, and how should contradictory chromatographic data be resolved?
- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for purity (>95%). For conflicting data (e.g., unexpected peaks), perform spike tests with known impurities or use 2D NMR (COSY, HSQC) to identify isomeric byproducts .
Q. What safety protocols are critical during handling due to its reactive chloroacetone moiety?
- Methodology : Conduct reactions in a fume hood with PPE (nitrile gloves, goggles). Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Quench waste with 5% NaOH before disposal to neutralize electrophilic intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets like TRK?
- Methodology : Perform molecular docking (AutoDock Vina) using the TRK kinase domain (PDB: 4AOJ). Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs from Patent EP 2024 (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl) derivatives) .
Q. What strategies resolve crystallographic disorder in the pyrrolidine ring during structure refinement?
- Methodology : In SHELXL, apply PART instructions and anisotropic displacement parameters (ADPs) to model disorder. Use TWIN/BASF commands for twinned crystals. Validate with R1 convergence (<5%) and Hirshfeld surface analysis .
Q. How do steric and electronic effects of the 3-hydroxy group influence biological activity?
- Methodology : Synthesize analogs (e.g., 3-methoxy or 3-fluoro derivatives) and test in kinase inhibition assays. Correlate IC₅₀ values with Hammett constants (σ) or steric maps (Sterimol parameters) to quantify substituent effects .
Q. What experimental and computational approaches reconcile discrepancies in NMR vs. XRD data for the pyrazole-pyrrolidine conformation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
